molecular formula C8H11ClN2O2 B13938795 1-Piperazinecarbonyl chloride, 3-oxo-4-(2-propenyl)- CAS No. 59702-93-1

1-Piperazinecarbonyl chloride, 3-oxo-4-(2-propenyl)-

Cat. No.: B13938795
CAS No.: 59702-93-1
M. Wt: 202.64 g/mol
InChI Key: RSAQSNQABBPTOQ-UHFFFAOYSA-N
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Description

1-Piperazinecarbonyl chloride, 3-oxo-4-(2-propenyl)- is a chemical compound with the molecular formula C_8H_11ClN_2O_2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Piperazinecarbonyl chloride, 3-oxo-4-(2-propenyl)- can be synthesized through the reaction of 1-piperazinecarboxylic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the carboxylic acid is converted to the corresponding acid chloride. The presence of thionyl chloride facilitates the removal of water, driving the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of 1-piperazinecarbonyl chloride, 3-oxo-4-(2-propenyl)- involves large-scale synthesis using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Piperazinecarbonyl chloride, 3-oxo-4-(2-propenyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles such as amines or alcohols.

    Addition Reactions: The presence of the propenyl group allows for addition reactions, particularly with electrophiles.

    Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and hydrochloric acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines or alcohols, typically under mild to moderate temperatures.

    Addition Reactions: Electrophiles such as halogens or acids, often under controlled conditions to prevent side reactions.

    Hydrolysis: Water or aqueous bases, usually at room temperature or slightly elevated temperatures.

Major Products Formed:

    Substitution Reactions: Formation of substituted piperazine derivatives.

    Addition Reactions: Formation of addition products with electrophiles.

    Hydrolysis: Formation of 1-piperazinecarboxylic acid and hydrochloric acid.

Scientific Research Applications

1-Piperazinecarbonyl chloride, 3-oxo-4-(2-propenyl)- has several scientific research applications:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with piperazine moieties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-piperazinecarbonyl chloride, 3-oxo-4-(2-propenyl)- involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to the formation of new chemical entities. In biological systems, it may interact with enzymes or receptors, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

    1-Piperazinecarboxylic acid: A precursor in the synthesis of 1-piperazinecarbonyl chloride, 3-oxo-4-(2-propenyl)-.

    1-Piperazinecarbonyl chloride: A related compound without the propenyl group.

    3-Oxo-4-(2-propenyl)-piperazine: A compound with a similar structure but lacking the carbonyl chloride group.

Uniqueness: 1-Piperazinecarbonyl chloride, 3-oxo-4-(2-propenyl)- is unique due to the presence of both the carbonyl chloride and propenyl groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions in various research and industrial contexts.

Properties

CAS No.

59702-93-1

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.64 g/mol

IUPAC Name

3-oxo-4-prop-2-enylpiperazine-1-carbonyl chloride

InChI

InChI=1S/C8H11ClN2O2/c1-2-3-10-4-5-11(8(9)13)6-7(10)12/h2H,1,3-6H2

InChI Key

RSAQSNQABBPTOQ-UHFFFAOYSA-N

Canonical SMILES

C=CCN1CCN(CC1=O)C(=O)Cl

Origin of Product

United States

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